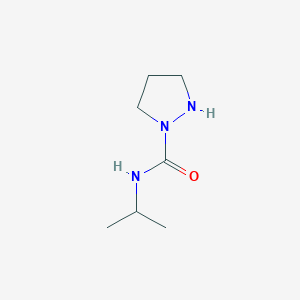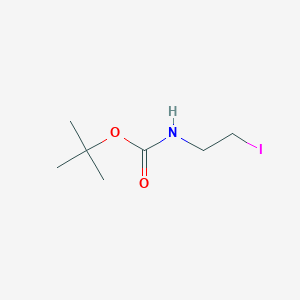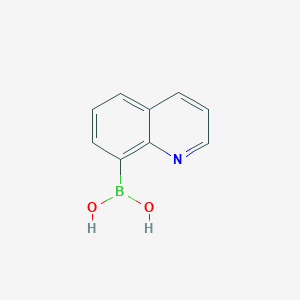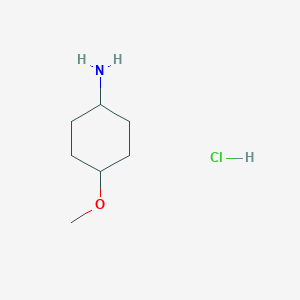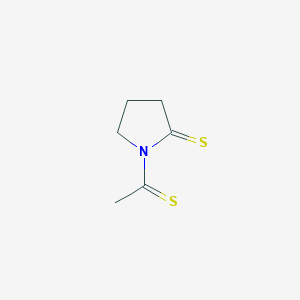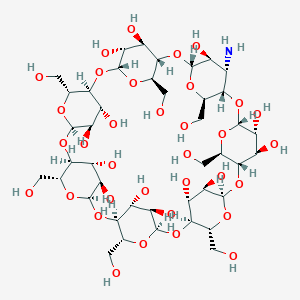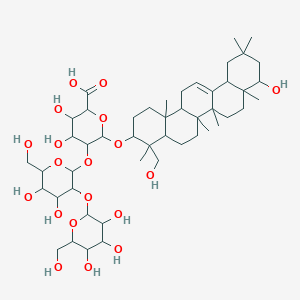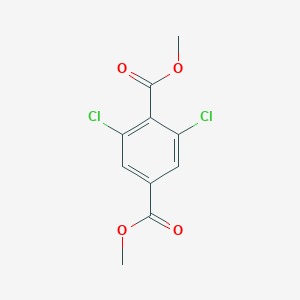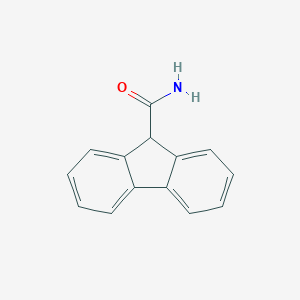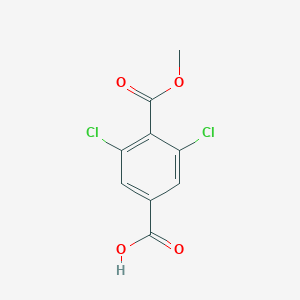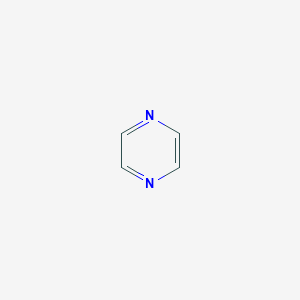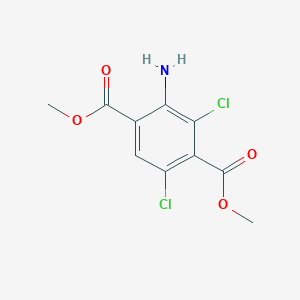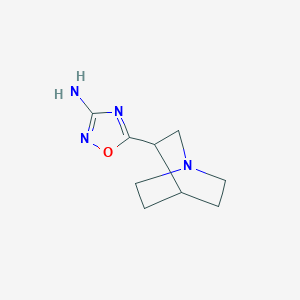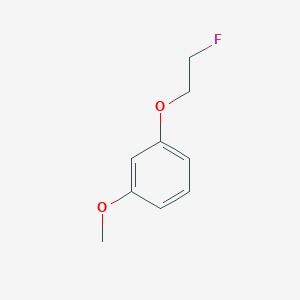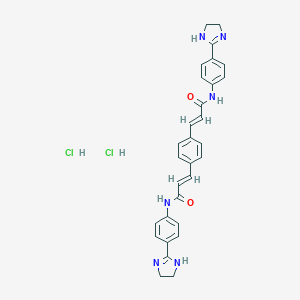
GW4869
描述
GW69A,也称为GW4869,是一种选择性的非竞争性中性鞘磷脂酶(N-SMase)抑制剂。该化合物广泛应用于科学研究,特别是在与外泌体合成和释放相关的研究中。 它对中性鞘磷脂酶的抑制浓度(IC50)为1微摩尔,即使在高达150微摩尔的浓度下也不抑制酸性鞘磷脂酶 .
科学研究应用
GW69A 具有广泛的科学研究应用,包括:
化学: 用作研究中性鞘磷脂酶抑制及其对脂质代谢影响的工具。
生物学: 应用于与外泌体合成和释放相关的研究,以及鞘脂信号通路的调查。
医学: 探索其在涉及鞘脂代谢失调的疾病(如癌症和神经退行性疾病)中的潜在治疗应用。
作用机制
GW69A 通过选择性抑制中性鞘磷脂酶发挥作用。该化合物以非竞争性方式与酶结合,阻止鞘磷脂水解为神经酰胺。 这种抑制会影响各种细胞过程,包括外泌体合成和释放,以及鞘脂信号通路 .
生化分析
Biochemical Properties
GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .
Subcellular Localization
The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .
准备方法
合成路线和反应条件
GW69A 通过一系列化学反应合成,涉及形成对称的二氢咪唑酰胺结构。合成通常包括以下步骤:
咪唑环的形成: 该步骤涉及适当的胺与醛或酮反应形成咪唑环。
酰胺化: 然后对咪唑环进行酰胺化反应以引入酰胺基团。
工业生产方法
GW69A 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在工业反应器中反应大量原料。
纯化: 使用工业规模的色谱或结晶技术纯化粗产品。
化学反应分析
反应类型
GW69A 主要经历以下类型的反应:
抑制反应: 它以非竞争性方式与酶结合,抑制中性鞘磷脂酶的活性。
结合反应: GW69A 与特定的分子靶点结合,影响它们的活性
常见试剂和条件
中性鞘磷脂酶: GW69A 用于在生理条件下涉及中性鞘磷脂酶的反应。
外泌体研究: 它用于涉及外泌体合成和释放的研究,通常在细胞培养条件下
主要形成的产物
GW69A 与中性鞘磷脂酶反应形成的主要产物是抑制的酶复合物。 这种抑制阻止了鞘磷脂水解为神经酰胺 .
相似化合物的比较
类似化合物
N-(对-戊基肉桂酰基)邻氨基苯甲酸: 中性鞘磷脂酶的另一种抑制剂。
兰索拉唑钠: 用于与鞘磷脂酶抑制相关的研究。
FIPI: 具有类似应用的磷脂酶抑制剂
独特性
GW69A 独特之处在于其对中性鞘磷脂酶的高选择性和非竞争性抑制。 与其他抑制剂不同,它即使在高浓度下也不会影响酸性鞘磷脂酶,这使其成为涉及中性鞘磷脂酶的特定研究的宝贵工具 .
属性
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKAZDTKIKLKT-CLEIDKRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


